molecular formula C27H25P B12515449 Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane CAS No. 819867-22-6

Diphenyl[2'-(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane

Cat. No.: B12515449
CAS No.: 819867-22-6
M. Wt: 380.5 g/mol
InChI Key: FZLSKSDSHXFQGI-UHFFFAOYSA-N
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Description

Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane typically involves the reaction of a biphenyl derivative with a phosphane reagent. One common method is the reaction of 2-bromo-1,1’-biphenyl with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane group.

Industrial Production Methods

On an industrial scale, the production of Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent control of reaction conditions, such as temperature and pressure, are crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

    Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Coordination: Transition metals like palladium or platinum are often used to form coordination complexes.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Biphenyls: Resulting from electrophilic aromatic substitution.

    Metal Complexes: Formed from coordination reactions with transition metals.

Scientific Research Applications

Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can activate the metal for catalytic processes, facilitating various chemical transformations. The biphenyl structure also allows for π-π interactions with aromatic systems, enhancing its reactivity and selectivity in certain reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound with a similar biphenyl structure but lacking the phosphane group.

    Phenylacetone: Another related compound with a phenyl group attached to a ketone, differing in functional groups and reactivity.

Uniqueness

Diphenyl[2’-(propan-2-yl)[1,1’-biphenyl]-2-yl]phosphane is unique due to the presence of the phosphane group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and as a building block for more complex molecules.

Properties

CAS No.

819867-22-6

Molecular Formula

C27H25P

Molecular Weight

380.5 g/mol

IUPAC Name

diphenyl-[2-(2-propan-2-ylphenyl)phenyl]phosphane

InChI

InChI=1S/C27H25P/c1-21(2)24-17-9-10-18-25(24)26-19-11-12-20-27(26)28(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-21H,1-2H3

InChI Key

FZLSKSDSHXFQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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